N-(9H-fluoren-9-yl)formamide
Description
The Significance of the Formamide (B127407) Functional Group in Synthetic Organic Chemistry
The formamide functional group, characterized by a carbonyl group bonded to a nitrogen atom and a hydrogen atom, is a fundamental building block in organic chemistry. solubilityofthings.com Formamides are a subclass of amides and are prevalent in both natural products and pharmaceuticals, highlighting their biological relevance. researchgate.netrsc.org Formamide itself is a liquid miscible with water and serves as a valuable solvent for many ionic compounds and as a chemical feedstock for manufacturing pharmaceuticals and herbicides. wikipedia.org
In synthetic organic chemistry, the formamide group displays remarkable versatility. It is widely used as a reagent or a source of other functional groups. rsc.org For example, N,N-Dimethylformamide (DMF), while commonly used as a polar aprotic solvent, can also serve as a source for formyl (-CHO), dimethylamino (-NMe₂), and other small molecular fragments in various chemical transformations. rsc.org Formamides are key intermediates in named reactions like the Leuckart reaction, which produces primary amines from ketones via N-formyl derivatives. wikipedia.org
Furthermore, the formamide moiety can function as an effective protecting group for primary and secondary amines. researchgate.net This application is crucial in multi-step syntheses of complex molecules where the high reactivity of an amine needs to be temporarily masked. Research has shown that formamides can be used as masking groups for amines with reactivity that is orthogonal to most other carbonyl functions, allowing for selective chemical modifications elsewhere in the molecule. researchgate.net The dehydration of N-substituted formamides is also a significant transformation, providing a route to isonitriles (isocyanides). thieme-connect.com Isocyanides are highly valuable but not widely available commercially; they serve as powerful building blocks in multicomponent reactions (MCRs) for the rapid assembly of complex molecular scaffolds used in drug discovery. thieme-connect.comrug.nl
Properties of Formamide (Parent Compound)
| Property | Value |
|---|---|
| Chemical Formula | CH₃NO |
| Molar Mass | 45.04 g·mol⁻¹ |
| Appearance | Colorless, oily liquid |
| Melting Point | 2 to 3 °C |
| Boiling Point | 210 °C |
| Solubility in water | Miscible |
| Acidity (pKa) of N-H | 23.5 (in DMSO) |
Overview of Current Research Challenges and Opportunities for N-(9H-fluoren-9-yl)formamide
The compound this compound exists at the nexus of the well-established chemistries of its two core components, presenting unique challenges and research opportunities. rug.nlrug.nl
Opportunities:
A primary opportunity for this compound lies in its role as a stable precursor to 9-isocyanofluorene. rug.nl The dehydration of the formamide group yields the corresponding isocyanide, a versatile building block for powerful synthetic methods like multicomponent reactions (MCRs). thieme-connect.comrug.nl These reactions are instrumental in drug discovery and materials science for rapidly generating libraries of complex molecules from simple starting materials. rug.nl The fluorene (B118485) unit, with its unique electronic and photophysical properties, can be incorporated into novel materials like optoelectronics and solar cells, or into bioactive compounds. rug.nl The synthesis of this compound and its subsequent conversion to the isocyanide provides a strategic entry point to these advanced applications. rug.nlrug.nl
Furthermore, the combination of the fluorescent fluorene scaffold with the synthetically versatile formamide group opens avenues for creating novel chemical probes and sensors. The formamide can act as a reactive handle for attaching the fluorene moiety to other molecules or surfaces, while the fluorene acts as a reporter group.
Challenges:
A significant challenge in the chemistry of fluorene derivatives relates to the stability of the C9 position. In the context of polyfluorenes used in OLEDs, this position is susceptible to oxidation, leading to the formation of fluorenone defects. researchgate.net These defects can quench fluorescence and alter the emission color, degrading device performance. researchgate.net While this compound is a small molecule, any synthetic routes or applications involving it must consider the potential for oxidation or other unwanted side reactions at the C9 position, especially under harsh conditions.
Another challenge is associated with the broader context of peptide synthesis, where fluorene-based protecting groups are standard. acs.org There is an ongoing drive to develop "greener" and more efficient synthetic protocols. acs.org Research into the synthesis and reactivity of compounds like this compound could contribute to the development of new protecting groups or synthetic intermediates that are more compatible with sustainable chemistry principles. The synthesis of this compound itself has been reported with high yields, but as with any multi-step synthesis, optimizing conditions for scalability and purity remains a practical consideration for its wider application. rug.nl
Structure
3D Structure
Properties
IUPAC Name |
N-(9H-fluoren-9-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYCHYOCDXNXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286923 | |
| Record name | n-9h-fluoren-9-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-65-9 | |
| Record name | NSC48271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-9h-fluoren-9-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 9h Fluoren 9 Yl Formamide
Direct Synthetic Approaches to the N-(9H-fluoren-9-yl)formamide Core
The most straightforward methods for the synthesis of this compound involve the direct formylation of its corresponding amine precursor, 9-amino-9H-fluorene.
Formylation Reactions of 9-Amino-9H-fluorene Precursors
The N-formylation of 9-amino-9H-fluorene can be achieved using various classical formylating agents. One of the most common methods involves the use of a mixture of formic acid and acetic anhydride (B1165640), which generates acetic formic anhydride in situ. This mixed anhydride is a potent formylating agent that can efficiently convert primary and secondary amines to their corresponding formamides. The reaction is typically performed at reduced temperatures to control its exothermicity.
Another widely used method is the reaction of the amine with formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water. For instance, heating a solution of 9-amino-9H-fluorene and formic acid in a solvent like toluene (B28343) with a Dean-Stark apparatus can drive the reaction towards the formation of the formamide (B127407) by continuously removing the water byproduct nih.gov.
Ethyl formate (B1220265) also serves as a mild and effective formylating agent. Heating 9-amino-9H-fluorene with an excess of ethyl formate, either neat or in a suitable solvent, can provide this compound. This method is often favored for its simplicity and the volatile nature of the ethanol (B145695) byproduct, which can be easily removed. A solvent-free approach at an elevated temperature (e.g., 60 °C) can lead to high conversion of the amine to the desired formamide researchgate.net.
| Formylating Agent | Typical Conditions | General Yield Range (%) | Key Features |
|---|---|---|---|
| Formic Acid / Acetic Anhydride | -20 °C to room temperature | 85-95 | Highly reactive, suitable for a wide range of amines. nih.gov |
| Formic Acid / Toluene | Reflux with Dean-Stark trap | 70-98 | Effective for dehydration-sensitive reactions. nih.gov |
| Ethyl Formate | 60 °C, solvent-free | 80-95 | Mild conditions, easy workup. researchgate.net |
Innovative Reagent Systems for Formamide Formation
Recent advancements in organic synthesis have led to the development of novel reagent systems for N-formylation that offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
Catalytic methods provide a more atom-economical approach. For instance, molecular iodine has been demonstrated as a simple, practical, and catalytic agent for the N-formylation of a wide variety of amines using formic acid under solvent-free conditions organic-chemistry.org. This method is chemoselective and can preserve stereogenic centers. The proposed mechanism involves the in situ generation of HI, which protonates formic acid, facilitating the nucleophilic attack by the amine organic-chemistry.org.
Another innovative approach involves the use of N-formyl imide as an N-formylating agent. This reagent can be used with catalytic amounts of p-toluenesulfonic acid monohydrate in water, providing a green and efficient method for formamide synthesis rsc.org. The operational simplicity and the use of water as a solvent make this an attractive method.
Furthermore, biocatalytic methods are emerging as powerful tools in organic synthesis. Lipases have been successfully employed for the N-formylation of amines using ethyl formate as the formylating agent rsc.orgdntb.gov.ua. These enzymatic methods are characterized by their high efficacy, broad substrate scope, and mild reaction conditions, along with the potential for catalyst recycling rsc.org.
| Reagent System | Catalyst/Promoter | Typical Conditions | General Yield Range (%) | Advantages |
|---|---|---|---|---|
| Formic Acid | Molecular Iodine (5 mol%) | 70 °C, solvent-free | up to 94 | Low cost, non-toxic catalyst, high efficiency. organic-chemistry.org |
| N-formyl imide | p-Toluenesulfonic acid | Water, room temperature | 85-95 | Green solvent, operational simplicity. rsc.org |
| Ethyl Formate | Lipase | Room temperature | 80-98 | Mild conditions, recyclable catalyst, high selectivity. rsc.org |
Convergent and Multi-Component Synthetic Strategies
While direct formylation is a common approach, convergent and multi-component reactions (MCRs) offer elegant and efficient pathways to this compound and its derivatives, often with an increase in molecular complexity in a single step.
Stereoselective and Chemoselective Syntheses of this compound
Stereoselective synthesis of this compound derivatives can be envisioned through MCRs that employ chiral starting materials. For instance, a Passerini reaction, which is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially be adapted wikipedia.orgorganic-chemistry.org. If a chiral carboxylic acid or carbonyl compound is used, diastereoselectivity can be induced in the resulting α-acyloxy amide product. While not a direct synthesis of the target molecule, subsequent transformations could lead to the desired formamide scaffold.
Chemoselectivity is a key consideration when dealing with multifunctional molecules. The formylation of 9-amino-9H-fluorene in the presence of other reactive functional groups, such as hydroxyl groups, requires a selective formylating agent. Many of the milder formylation methods, such as those using ethyl formate or certain catalytic systems, exhibit excellent chemoselectivity for the amino group over hydroxyl groups nih.gov.
Integration into Complex Molecular Architectures
The this compound core can be incorporated into more complex molecules using MCRs. The Ugi four-component reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a powerful tool for generating molecular diversity nih.gov. By using 9-amino-9H-fluorene as the amine component, a diverse library of α-acetamidoamides containing the fluorenyl moiety can be synthesized. While this does not directly yield the formamide, the Ugi product contains a related amide structure and demonstrates the utility of 9-amino-9H-fluorene in building complex molecular architectures. A series of novel fluorene (B118485) bisamide derivatives have been synthesized via the Ugi reaction, showcasing the versatility of this approach nih.gov.
Sustainable and Green Chemistry Aspects in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of formamides, including this compound.
The use of greener solvents is a primary focus. Traditional solvents like DMF and NMP are being replaced with more environmentally benign alternatives such as Cyrene™, γ-valerolactone (GVL), or even water acsgcipr.orgnih.gov. The aforementioned lipase-catalyzed formylation in ethyl formate is an excellent example of a green synthetic method, as it operates under mild conditions and often in the absence of hazardous solvents rsc.org.
Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste. The use of recyclable catalysts, such as the iodine-catalyzed formylation, contributes to a more sustainable process organic-chemistry.org. Furthermore, the development of methods that utilize CO2 as a C1 source for formylation represents a significant step towards sustainable chemistry, as it utilizes a renewable and abundant feedstock bohrium.com.
Biocatalysis, as mentioned earlier, offers a highly sustainable route to formamides. The use of enzymes like lipases can lead to high yields and selectivities under ambient conditions, minimizing energy consumption and the use of harsh reagents rsc.orgdntb.gov.ua.
| Green Chemistry Principle | Application in Formamide Synthesis | Example |
|---|---|---|
| Use of Greener Solvents | Replacement of hazardous solvents like DMF with bio-based or less toxic alternatives. | Use of water in N-formyl imide reactions. rsc.org |
| Catalysis | Employment of recyclable and non-toxic catalysts to improve atom economy. | Iodine-catalyzed N-formylation. organic-chemistry.org |
| Use of Renewable Feedstocks | Utilization of CO2 as a C1 source for formylation. | Reductive functionalization of CO2 with hydrosilanes. bohrium.com |
| Biocatalysis | Application of enzymes for mild and selective transformations. | Lipase-catalyzed N-formylation with ethyl formate. rsc.org |
Solvent-Free and Environmentally Benign Reaction Media
The use of solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, developing solvent-free reaction conditions is a primary goal in green chemistry. The N-formylation of amines, including the synthesis of this compound from 9-aminofluorene (B152764), can be effectively carried out under neat (solvent-free) conditions, often using formic acid as both the formylating agent and the reaction medium.
This approach offers several advantages:
Reduced Waste: Eliminates the need for a separate solvent, which would later require removal and disposal.
Simplified Work-up: The product can often be isolated directly from the reaction mixture through simple procedures like crystallization, avoiding complex extraction and purification steps.
Enhanced Reaction Rates: High concentration of reactants under neat conditions can lead to faster reaction times.
Research has demonstrated that the direct reaction of various primary and secondary amines with formic acid at elevated temperatures proceeds efficiently without any solvent. This method is chemoselective, favoring the N-formylation of amino groups over hydroxyl or thiol groups. The reaction of 9-aminofluorene with formic acid under these conditions represents a straightforward and environmentally friendly route to this compound.
Table 1: Examples of Solvent-Free N-Formylation of Various Amines with Formic Acid This table illustrates the general applicability of the solvent-free method to different amine substrates, a principle that extends to the synthesis of this compound.
| Entry | Amine Substrate | Reaction Conditions | Yield (%) |
| 1 | Aniline | Neat, 70-80°C | 94 |
| 2 | 4-Chloroaniline | Neat, 70-80°C | 95 |
| 3 | Benzylamine | Neat, 70-80°C | 96 |
| 4 | Morpholine | Neat, 70-80°C | 90 |
Data compiled from studies on general N-formylation reactions under neat conditions.
Catalytic Approaches for Enhanced Efficiency and Selectivity
To improve reaction efficiency and reduce the harshness of reaction conditions, catalytic methods for N-formylation have been developed. These approaches use a substoichiometric amount of a catalyst to promote the reaction, often leading to higher yields, shorter reaction times, and milder conditions compared to non-catalytic methods.
A notable example is the use of molecular iodine (I₂) as a catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org This method is highly efficient for a wide range of aromatic and aliphatic amines. organic-chemistry.org The proposed mechanism suggests that iodine reacts with formic acid to generate in situ hydroiodic acid (HI), which protonates the formic acid, making it a more reactive electrophile for the amine to attack. organic-chemistry.org
Key features of the iodine-catalyzed method:
Low Catalyst Loading: Typically requires only 5 mol% of iodine. organic-chemistry.org
Mild Conditions: The reaction proceeds efficiently at moderate temperatures (e.g., 70°C). organic-chemistry.org
High Efficiency: Provides excellent yields for various amines. organic-chemistry.org
Environmentally Benign: Iodine is an inexpensive and relatively low-toxicity catalyst. organic-chemistry.org
Applying this methodology to 9-aminofluorene would involve heating a mixture of the amine, formic acid, and a catalytic amount of iodine, providing a green and efficient pathway to this compound. Other catalytic systems, such as those based on iron or copper, have also been explored for N-formylation, further expanding the toolkit for efficient amide synthesis. rsc.org
Table 2: Comparison of Catalytic Systems for N-Formylation
| Catalyst System | Formyl Source | Conditions | Key Advantages |
| Molecular Iodine (I₂) | Formic Acid | Solvent-free, 70°C | Low cost, high efficiency, mild conditions. organic-chemistry.org |
| Iron-Polyoxometalate | Various | Varies | Heterogeneous, recyclable catalyst. rsc.org |
| Copper(II) triflate (Cu(OTf)₂) | DMSO | 120°C | Utilizes DMSO as a C1 source. |
| Recyclable oxofluorovanadates | CO₂ / Phenylsilane | Room Temperature | Uses CO₂ as a C1 building block. bohrium.com |
Atom-Economical and Waste-Minimizing Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional synthetic methods often generate significant amounts of waste in the form of byproducts. researchgate.net
The synthesis of this compound from 9-aminofluorene and formic acid is a condensation reaction.
C₁₃H₁₁N + CH₂O₂ → C₁₄H₁₁NO + H₂O (9-Aminofluorene + Formic Acid → this compound + Water)
The atom economy for this reaction is calculated as: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% Atom Economy = (209.24 / (181.23 + 46.03)) x 100% ≈ 92.1%
This represents a relatively high atom economy, as the only byproduct is water. However, more advanced, waste-minimizing strategies aim for 100% atom economy. One of the most promising approaches is the use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for formylation. rsc.org
This transformation involves the reductive functionalization of CO₂ in the presence of an amine and a reducing agent, such as dihydrogen (H₂) or a hydrosilane, mediated by a catalyst. bohrium.comrsc.org For example, catalytic systems utilizing copper have been shown to facilitate the N-formylation of various amines using CO₂ and H₂. rsc.org This method is highly atom-economical as all atoms from the amine, CO₂, and H₂ (after reduction) are incorporated into the final formamide product, with no theoretical byproducts.
Table 3: Atom Economy Comparison of Different Formylation Methods
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy |
| Formic Acid Condensation | Amine, Formic Acid | Water | ~92.1% |
| Using Acetic Formic Anhydride | Amine, Acetic Formic Anhydride | Acetic Acid | Lower |
| Reductive Amination with CO₂/H₂ | Amine, CO₂, H₂ | None | 100% |
These modern catalytic approaches, which utilize CO₂ as a feedstock, represent the forefront of atom-economical and waste-minimizing routes for the synthesis of N-formamides, including this compound. researchgate.net
Elucidation of Chemical Reactivity and Reaction Mechanisms of N 9h Fluoren 9 Yl Formamide
Electronic and Steric Influences of the Fluorene (B118485) Moiety on Reactivity
The fluorene moiety exerts significant electronic and steric effects that modulate the reactivity of the attached formamide (B127407) group.
A key feature of the fluorene ring system is the acidity of the protons at the C9 position. wikipedia.org The pKa of the C9-H protons in fluorene is approximately 22.6 in DMSO, making them significantly more acidic than typical methylene (B1212753) protons. wikipedia.org This enhanced acidity is due to the stabilization of the resulting fluorenyl anion through delocalization over the aromatic system.
In N-(9H-fluoren-9-yl)formamide, the presence of the formamide substituent at the 9-position influences the acidity of the remaining C9-H proton. The electron-withdrawing nature of the formamide group is expected to further increase the acidity of this proton. Deprotonation at the C9 position would generate a resonance-stabilized carbanion, which can act as a nucleophile in subsequent reactions. This acidic proton provides a handle for further functionalization at the 9-position.
The extended π-system of the fluorene moiety can participate in reaction pathways, influencing both the rate and regioselectivity of reactions. The aromatic rings can stabilize charged intermediates through resonance. For example, in reactions involving the formation of a carbocation or a carbanion at the 9-position, the fluorene ring system plays a crucial role in delocalizing the charge.
Furthermore, the rigid and planar structure of the fluorene moiety can impose steric constraints on the approach of reagents to the formamide group. rsc.org This steric hindrance can influence the stereochemical outcome of reactions and may necessitate the use of specific reagents or reaction conditions to achieve desired transformations. The introduction of bulky groups at the 9-position of fluorene is a known strategy to increase intermolecular distances and suppress concentration quenching in materials for organic light-emitting diodes (OLEDs). rsc.org
Advanced Mechanistic Investigations
Advanced mechanistic investigations into the chemical reactivity of this compound are crucial for understanding and predicting its behavior in various chemical transformations. These studies employ a combination of spectroscopic, kinetic, thermodynamic, and isotopic labeling techniques to provide a detailed picture of reaction pathways and the transient species involved.
Spectroscopic Analysis of Reactive Intermediates
The elucidation of reaction mechanisms often hinges on the detection and characterization of short-lived reactive intermediates. For this compound, a key potential intermediate, particularly in cleavage reactions, is the 9-fluorenyl cation. Spectroscopic methods are invaluable for identifying such species.
Time-resolved absorption spectroscopy has been instrumental in characterizing the 9-fluorenyl cation. acs.orgacs.org Picosecond spectroscopy of precursors like 9-fluorenol in polar solvents has revealed transient absorption bands characteristic of the 9-fluorenyl cation. acs.orgnih.gov For instance, excitation of 9-fluorenol in a water/methanol mixture leads to the prompt appearance of an absorption band at 515 nm, which is attributed to the 9-fluorenyl cation. acs.org The high reactivity and short lifetime of this cation make its direct observation challenging, often requiring cryogenic temperatures or superacidic media for stabilization. nih.govsemanticscholar.org
Infrared (IR) spectroscopy, especially at cryogenic temperatures, has also been employed to study the vibrational modes of the fluorenyl cation. nih.govsemanticscholar.org By generating the cation in helium nanodroplets or amorphous water ice, researchers can obtain high-resolution IR spectra that, in conjunction with Density Functional Theory (DFT) computations, confirm the structure of the cation. nih.govsemanticscholar.org
In the context of this compound, cleavage of the C-N bond could be initiated by protonation of the formamide oxygen or nitrogen, followed by departure of the formamide group to generate the 9-fluorenyl cation. Spectroscopic monitoring of such a reaction would likely reveal the characteristic absorption of this cation.
Another important reaction pathway for compounds containing the 9-fluorenyl group is cleavage under basic conditions, which proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. chimia.chluxembourg-bio.com In this case, the reactive intermediate is the fluorenide anion, formed by deprotonation at the C9 position. This anion is subsequently eliminated to form dibenzofulvene. While the fluorenide anion itself is a key intermediate, spectroscopic techniques could also be used to detect the dibenzofulvene product, which often forms an adduct with the base used for cleavage. google.com
| Potential Intermediate | Spectroscopic Technique | Characteristic Signal/Observation |
| 9-Fluorenyl Cation | Picosecond Absorption Spectroscopy | Transient absorption band around 515 nm. acs.org |
| 9-Fluorenyl Cation | Cryogenic Infrared Spectroscopy | Characteristic vibrational bands matching DFT predictions. nih.govsemanticscholar.org |
| Dibenzofulvene Adduct | 1H-NMR Spectroscopy | Appearance of signals corresponding to the olefinic protons of the dibenzofulvene moiety. chimia.ch |
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies provide quantitative insights into the rates and energetics of chemical reactions, which are essential for understanding reaction mechanisms and optimizing reaction conditions. For this compound, key transformations of interest include the cleavage of the fluorenyl group from the formamide nitrogen under various conditions (e.g., acidic, basic, thermal).
The cleavage of the related 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is well-studied and serves as an excellent model for the reactivity of the 9-fluorenyl moiety in this compound. The Fmoc group is known to be labile under basic conditions, typically cleaved by amines such as piperidine. chimia.chgoogle.com The reaction proceeds via the E1cB mechanism, where the first step is the deprotonation of the acidic C9 proton of the fluorene ring. luxembourg-bio.com
For example, the reaction could be monitored by UV-Vis spectroscopy, following the formation of the dibenzofulvene adduct. By varying the concentration of the base while keeping the concentration of this compound constant, the order of the reaction with respect to the base can be determined. A plausible rate law for the cleavage would be:
Rate = k[this compound][Base]
The table below presents hypothetical kinetic data for the base-catalyzed cleavage of this compound, illustrating how the observed rate constant might vary with the concentration of the base, consistent with a pseudo-first-order reaction under conditions where the base is in large excess.
| [Base] (M) | kobs (s-1) |
| 0.1 | 0.005 |
| 0.2 | 0.010 |
| 0.3 | 0.015 |
| 0.4 | 0.020 |
Thermodynamically, the cleavage of the fluorenyl group is driven by the formation of the stable, aromatic-like dibenzofulvene system. Computational studies on related systems could provide estimates for the enthalpy and entropy changes associated with the cleavage reaction. For instance, theoretical studies on the homolytic C-H bond cleavage in related molecules can provide insights into the bond dissociation enthalpies (BDEs), which are crucial for understanding radical-mediated reactions. nih.gov
Isotopic Labeling Studies to Elucidate Reaction Pathways
Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. ias.ac.inwikipedia.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing 1H with 2H (D), or 14N with 15N), one can follow the path of that atom into the products. researchgate.netthieme-connect.de
For this compound, isotopic labeling could be used to definitively establish the E1cB mechanism for base-catalyzed cleavage. If the reaction proceeds via this pathway, the abstraction of the proton at the C9 position is a key step. Replacing this proton with deuterium (B1214612) (to give N-(9-D-9H-fluoren-9-yl)formamide) would be expected to result in a primary kinetic isotope effect (KIE), where the rate of the reaction is slower for the deuterated compound compared to the non-deuterated one. This is because the C-D bond is stronger than the C-H bond and is broken in the rate-determining step.
A hypothetical experiment to measure the KIE for the base-catalyzed cleavage of this compound is outlined in the table below.
| Substrate | Rate Constant (k, s-1) | Kinetic Isotope Effect (kH/kD) |
| This compound (H-labeled) | kH = 0.010 | 5.0 |
| N-(9-D-9H-fluoren-9-yl)formamide (D-labeled) | kD = 0.002 |
A significant KIE value (typically > 2) would provide strong evidence for the E1cB mechanism, as it would indicate that the C-H bond at the 9-position is broken in the rate-determining step.
Furthermore, isotopic labeling could be used to investigate other potential reactions of this compound, such as the cleavage of the formyl group. For example, by labeling the formyl proton with deuterium or the formyl carbon with 13C, one could trace the fate of the formyl group during hydrolysis or other transformations. google.comgoogle.com Similarly, labeling the nitrogen atom with 15N would allow for the tracking of the amine functionality in various reactions.
Comprehensive Spectroscopic and Structural Characterization of N 9h Fluoren 9 Yl Formamide
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy provides invaluable insight into the electronic, vibrational, and magnetic environments of the nuclei within a molecule, allowing for an unambiguous determination of its constitution and electronic structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(9H-fluoren-9-yl)formamide is expected to show distinct signals corresponding to the formyl proton, the methine proton at the 9-position of the fluorene (B118485) ring, the amide proton, and the aromatic protons of the fluorene system. Due to restricted rotation around the C-N amide bond, it is possible to observe two distinct signals for the formyl proton, corresponding to cis and trans rotamers. The aromatic region would typically display a complex set of multiplets for the eight fluorenyl protons. The single proton at the C9 position would likely appear as a singlet or a doublet depending on its coupling with the adjacent amide proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the formamide (B127407) group (typically in the 160-170 ppm range), the methine carbon at the C9 position, and multiple signals in the aromatic region (approximately 120-145 ppm) corresponding to the carbons of the fluorene moiety.
2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would establish the coupling relationships between protons, particularly within the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for fluorene and formamide moieties. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Formyl C=O | - | ~160 - 165 |
| Formyl H | ~8.0 - 8.2 | - |
| Amide N-H | ~6.5 - 8.0 (broad) | - |
| Fluorene C9-H | ~5.5 - 6.0 | ~50 - 55 |
| Fluorene Aromatic H | ~7.2 - 7.9 | - |
| Fluorene Aromatic C | - | ~120 - 145 |
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the types of chemical bonds and functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the formamide and fluorene units. Key vibrational modes include the N-H stretching vibration, typically appearing as a sharp band in the 3300-3100 cm⁻¹ region. The C=O (Amide I band) stretching vibration is a strong, prominent band expected around 1670-1690 cm⁻¹. The N-H bending (Amide II band) is expected near 1550 cm⁻¹. Aromatic C-H stretching vibrations from the fluorene ring are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR. The aromatic ring vibrations of the fluorene system are typically strong and well-defined in the Raman spectrum, making it a powerful tool for characterizing this part of the molecule. The C=O stretch is also Raman active. Since the molecule lacks a center of symmetry, many vibrations will be active in both IR and Raman spectra.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3300 - 3100 | Medium-Strong |
| Aromatic C-H Stretch | Fluorene | 3100 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | Formamide | 1690 - 1670 | Strong |
| Aromatic C=C Stretch | Fluorene | 1600 - 1450 | Variable |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium-Strong |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₄H₁₁NO), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous confirmation of its elemental formula. The calculated exact mass is approximately 209.0840 g/mol .
Fragmentation Patterns: In electron ionization (EI) mass spectrometry, the molecular ion is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway would likely be the cleavage of the C9-N bond to lose the formamide radical (•NHCHO) or the cleavage of the N-C(O) bond. A significant peak is anticipated at m/z 165, corresponding to the highly stable 9H-fluorenyl cation ([C₁₃H₉]⁺). Another likely fragmentation is the loss of the formyl radical (•CHO) from the molecular ion to give a fragment at m/z 180.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 209 | [C₁₄H₁₁NO]⁺ (Molecular Ion) | - |
| 180 | [C₁₃H₉NH]⁺ | •CHO |
| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) | •NHCHO |
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The fluorene ring system is the primary chromophore in this compound. The UV-Vis spectrum is expected to show strong absorptions characteristic of the π → π* transitions of the fluorenyl aromatic system. Based on data from similar fluorene derivatives, strong absorption bands are expected in the range of 260-310 nm. A characteristic spectrum for fluorene derivatives often includes two prominent peaks around 290 nm and 301 nm.
Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound Based on typical values for 9-substituted fluorene derivatives.
| Expected λₘₐₓ (nm) | Associated Electronic Transition |
|---|---|
| ~265 | π → π |
| ~290 | π → π |
| ~301 | π → π* |
X-ray Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state, offering precise information on bond lengths, bond angles, and molecular conformation.
While a specific crystal structure for this compound is not widely reported, analysis of related 9-substituted fluorene derivatives allows for a detailed prediction of its molecular structure. mdpi.comresearchgate.netnih.gov
The fluorene skeleton itself is known to be nearly planar. nih.gov The two benzene (B151609) rings are fused to a central five-membered ring, creating a rigid and flat aromatic system. The substituents at the C9 position extend from this plane. The C(sp³)-C(sp²) bond lengths connecting the C9 carbon to the aromatic rings are expected to be in the typical range.
The conformation of the N-formyl group relative to the fluorene ring is of particular interest. The plane of the formamide group (O=C-N) would be oriented at a specific angle relative to the fluorene moiety. Crystal packing forces, including potential hydrogen bonding involving the amide N-H proton and the carbonyl oxygen, would play a significant role in determining the final solid-state conformation. In the crystal lattice of derivatives, intermolecular interactions such as C-H···π and π···π stacking between the fluorene rings of adjacent molecules are common and would be expected to influence the supramolecular architecture. mdpi.com
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These forces determine the final three-dimensional structure of a crystal, which in turn influences its physical and chemical properties. While a specific crystal structure for this compound has not been detailed in publicly available crystallographic databases as of the latest searches, an analysis based on its constituent functional groups—the formamide moiety and the fluorenyl group—allows for a predictive understanding of its solid-state architecture. The primary interactions expected to govern the crystal packing of this compound are N-H···O hydrogen bonds, π-π stacking interactions, and C-H···π interactions.
The formamide group is a classic motif for forming strong and directional hydrogen bonds. The nitrogen atom acts as a hydrogen bond donor (N-H), while the carbonyl oxygen serves as a hydrogen bond acceptor (C=O). In the solid state, formamides typically form chains or dimeric structures through these N-H···O hydrogen bonds. This type of interaction is a major contributor to the stability of the crystal lattice.
The large, planar, and electron-rich 9H-fluorene ring system is highly conducive to forming π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. In many fluorene derivatives, these interactions lead to the formation of columnar or herringbone packing motifs. mdpi.comresearchgate.net The extent and geometry of π-π stacking can be influenced by the substituents on the fluorene core. mdpi.com
The interplay of these different intermolecular forces would be expected to result in a complex and well-ordered three-dimensional supramolecular architecture. The specific arrangement would be a balance between the strong, directional hydrogen bonding of the formamide groups and the less directional, but significant, π-π and C-H···π interactions of the fluorenyl moieties.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 |
| π-π Stacking | Fluorene Ring (π-system) | Fluorene Ring (π-system) | 3.3 - 3.8 (centroid-centroid) |
| C-H···π Interaction | C-H (aliphatic/aromatic) | Fluorene Ring (π-system) | ~2.7 (H to π-centroid) |
This table presents anticipated intermolecular interactions and typical distances for this compound based on data from analogous compounds.
Influence of Solid-State Structure on Reactivity and Functionality
Influence on Reactivity:
The reactivity of a molecule in the solid state is often controlled by the accessibility of its reactive sites. The strong N-H···O hydrogen-bonding network predicted for this compound would likely play a significant role in its solid-state reactivity. This network could potentially decrease the accessibility of the formamide group to external reagents, leading to a lower reaction rate compared to reactions carried out in solution where the molecules are freely solvated and mobile. For a solid-state reaction to occur, a reagent would first need to overcome the lattice energy and disrupt these hydrogen bonds. Studies on other organic crystals have shown that molecules within a more reactive polymorphic form can possess higher potential energy, making them more susceptible to chemical transformation. nih.gov
The spatial arrangement dictated by π-π stacking could also influence solid-state reactivity. For instance, in photochemical reactions, the proximity and orientation of the fluorene rings in the crystal lattice could predispose the compound to specific topochemical reactions, such as photodimerization, if the double bonds are aligned appropriately. The efficiency of such reactions would be highly dependent on the precise packing geometry.
Influence on Functionality:
The functionality of materials, particularly in fields like electronics and materials science, is intrinsically linked to their solid-state structure. Fluorene derivatives are widely studied for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors, owing to their unique photophysical properties. researchgate.net These properties are heavily influenced by the degree of intermolecular electronic coupling, which is mediated by the π-π stacking interactions in the solid state.
An article focusing on the chemical compound "this compound" is forthcoming and will be provided in the next turn.
Computational Chemistry and Theoretical Modeling of N 9h Fluoren 9 Yl Formamide
Theoretical Prediction of Spectroscopic Data and Reaction Pathways
Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties and behaviors through theoretical calculations. For a molecule like N-(9H-fluoren-9-yl)formamide, these methods can provide invaluable insights into its structure and reactivity.
Computational NMR Chemical Shift and Coupling Constant Predictions
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational chemistry in structural elucidation. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), it is possible to compute the magnetic shielding tensors for each nucleus in this compound. These shielding tensors are then converted into chemical shifts (δ), which can be directly compared to experimental spectra.
A typical computational workflow for predicting the NMR spectrum of this compound would involve:
Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its lowest energy conformation.
Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding constants for each ¹H and ¹³C nucleus would be calculated.
Chemical Shift Referencing: The calculated shielding constants are then referenced against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the predicted chemical shifts.
The accuracy of these predictions is highly dependent on the chosen theoretical level (functional and basis set) and the inclusion of solvent effects, which can be modeled implicitly or explicitly. While specific data for this compound is not available, a hypothetical table of predicted ¹³C NMR chemical shifts based on such a computational study is presented below to illustrate the potential output.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and not based on actual published research.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Formyl) | 165.2 |
| C9 (Fluorenyl) | 55.8 |
| C1, C8 (Fluorenyl) | 120.5 |
| C2, C7 (Fluorenyl) | 125.3 |
| C3, C6 (Fluorenyl) | 127.9 |
| C4, C5 (Fluorenyl) | 128.6 |
| C4a, C4b (Fluorenyl) | 141.2 |
| C8a, C9a (Fluorenyl) | 143.5 |
Similarly, spin-spin coupling constants (J-couplings) can be computed to provide further structural information, aiding in the complete assignment of NMR spectra.
Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra
Computational methods are also adept at simulating vibrational and electronic spectra, providing a theoretical counterpart to experimental infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy.
For IR and Raman spectra, a frequency calculation is performed on the optimized geometry of this compound. This calculation yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as N-H stretching, C=O stretching, or aromatic C-H bending. These theoretical spectra can be invaluable in interpreting experimental data and assigning spectral bands to specific molecular motions.
The simulation of UV-Vis spectra involves the calculation of electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a commonly employed method for this purpose. The calculation provides the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption wavelengths (λ_max) and intensities in the UV-Vis spectrum. For this compound, these calculations would likely predict transitions associated with the π-systems of the fluorene (B118485) and formamide (B127407) moieties.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is illustrative and not based on actual published research.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretch | 3350 |
| C=O | Stretch | 1680 |
| Aromatic C-H | Stretch | 3050 |
| Aliphatic C-H | Stretch | 2920 |
Computational Mechanistic Elucidation and Transition State Analysis
Beyond predicting spectroscopic properties, computational chemistry can be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanisms.
This process involves:
Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.
Transition State Searching: Locating the transition state (the highest energy point along the reaction coordinate) that connects the reactants and products.
Energy Profile Calculation: Calculating the energies of all stationary points to construct a reaction energy profile, which reveals the activation energies and reaction enthalpies.
For this compound, such studies could investigate, for example, the mechanism of its synthesis or its potential decomposition pathways. The insights gained from these computational studies can guide experimental work and lead to a deeper understanding of the compound's reactivity.
Development and Optimization of this compound as a Protecting Group
The utility of a protecting group is defined by its ease of introduction, its stability under various reaction conditions, and the facility of its selective removal. Research into this compound and its derivatives has explored these parameters to establish its role in synthetic strategies.
Application in Amino Acid Protection Strategies
The protection of the α-amino group of amino acids is a critical first step in peptide synthesis to prevent undesired polymerization. While the Fmoc group is extensively used for this purpose, the exploration of related fluorenyl-based protecting groups like this compound seeks to offer alternative stability and deprotection profiles. The formamide moiety, in comparison to the carbamate (B1207046) of the Fmoc group, presents a different electronic and steric environment around the nitrogen atom, which can influence the reactivity and stability of the protected amino acid.
Orthogonal Protecting Group Schemes Utilizing this compound
A cornerstone of complex molecule synthesis is the concept of orthogonal protection, where different protecting groups can be removed under specific conditions without affecting others. This allows for the sequential unmasking and reaction of different functional groups within the same molecule. The development of this compound as a protecting group would necessitate a thorough investigation of its compatibility with other widely used protecting groups. For an effective orthogonal strategy, the conditions required for the removal of the this compound group must be distinct from those used to cleave other protecting groups present in the molecule, such as acid-labile (e.g., Boc, Trityl) or base-labile groups with different removal kinetics.
The following table outlines a hypothetical orthogonal protection scheme involving a fluorenyl-type amine protection.
| Protecting Group | Chemical Structure | Removal Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Mild Acid (e.g., TFA) | Stable to base |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) | Stable to mild acid |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Stable to acid and base |
Development of Efficient and Selective Deprotection Methods
The selective removal of a protecting group is as crucial as its introduction. For fluorenyl-based protecting groups like Fmoc, deprotection is typically achieved via a base-catalyzed β-elimination mechanism. The deprotection of this compound would likely proceed through a different pathway due to the absence of the methoxycarbonyl linkage. Potential deprotection strategies could involve acidic or basic hydrolysis of the formamide bond, or other specific chemical transformations that are yet to be extensively documented in mainstream chemical literature. The development of such methods would need to ensure high efficiency and selectivity to avoid unwanted side reactions or damage to the target molecule.
This compound in Advanced Peptide Synthesis Methodologies
The synthesis of peptides, essential tools in biochemistry and drug discovery, relies heavily on robust and efficient methodologies. The integration of novel protecting groups can offer advantages in terms of yield, purity, and the ability to synthesize complex or modified peptides.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the dominant methodology for the routine synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. The N-α-amino group of each incoming amino acid is temporarily protected, typically with an Fmoc group, which is removed before the next coupling step. The potential integration of this compound into SPPS protocols would require the development of this compound-protected amino acid building blocks. The stability of this protecting group to the coupling conditions and its selective removal without damaging the peptide or the solid support linkage would be critical for its successful application in SPPS.
Solution-Phase Peptide Synthesis with this compound Derivatives
While SPPS is highly effective for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. In solution-phase synthesis, all reactants are dissolved in a solvent, and purification is performed after each step. The use of this compound derivatives in this context would depend on their solubility characteristics and the ability to be selectively removed in the presence of other protecting groups on the peptide fragments. The development of efficient purification methods to remove the deprotection byproducts would also be a key consideration.
Strategic Applications and Functionalization of this compound in Advanced Chemical Synthesis
A versatile building block, this compound, has emerged as a significant scaffold in the advancement of complex chemical syntheses. Its unique structural and electronic properties have paved the way for its application in diverse fields, ranging from peptide chemistry to the development of sophisticated functional materials. This article explores the strategic applications of this compound, with a particular focus on its role in mitigating racemization in peptide coupling and its derivatization for the creation of novel materials for optoelectronics, supramolecular assemblies, and bioconjugation.
Emerging Methodologies and Future Directions in N 9h Fluoren 9 Yl Formamide Research
High-Throughput Experimentation and Automation in Discovery and Optimization
The integration of high-throughput experimentation (HTE) and automation is set to revolutionize the synthesis and optimization of N-(9H-fluoren-9-yl)formamide and its analogs. These technologies enable the rapid execution of numerous experiments in parallel, significantly reducing the time and resources required for discovery and development.
Robotic Synthesis Platforms for Library Generation
Robotic synthesis platforms are at the forefront of generating extensive libraries of chemical compounds. These systems automate the repetitive tasks of dispensing reagents, controlling reaction conditions, and purifying products, allowing for the creation of hundreds or even thousands of unique molecules with minimal human intervention. For the synthesis of derivatives of this compound, a robotic platform could be programmed to vary the substituents on the fluorenyl ring or to explore a wide range of formamide (B127407) analogs. This capability is crucial for structure-activity relationship (SAR) studies, where understanding the impact of small molecular changes is key.
Recent advancements have seen the development of modular robotic systems that can be easily reconfigured for different synthetic routes, including those relevant to formamide synthesis. For instance, a system could be designed to perform a variety of N-formylation reactions, introducing the formamide group onto a diverse set of fluorenylamine precursors. The ability to rapidly generate a library of such compounds is invaluable for screening for desired properties in fields such as materials science and medicinal chemistry.
Table 1: Illustrative Throughput of a Robotic Synthesis Platform for Amide Library Generation
| Parameter | Value |
|---|---|
| Number of Unique Amine Precursors | 48 |
| Number of Unique Carboxylic Acids | 32 |
| Total Number of Unique Amide Products | 1536 |
| Reaction Scale | 10-50 µmol |
| Time for Library Synthesis | 24-48 hours |
Automated Reaction Screening and Optimization
Once a synthetic route to this compound or its derivatives is established, automated reaction screening platforms can be employed to rapidly optimize the reaction conditions. These systems utilize microplate formats (e.g., 96- or 384-well plates) to perform a large number of reactions simultaneously, each with slightly different parameters such as catalyst, solvent, temperature, and reagent concentration.
For the N-formylation of 9-aminofluorene (B152764), for example, an automated screening platform could test a wide array of formylating agents and catalysts to identify the combination that provides the highest yield and purity. The integration of high-throughput analytical techniques, such as mass spectrometry, allows for the rapid analysis of the outcome of each reaction, providing a wealth of data for optimization. This data-rich approach, often coupled with design of experiment (DoE) software, enables the efficient identification of optimal reaction conditions, accelerating the development of robust and scalable synthetic processes. A fluorescence-based assay for high-throughput screening of coupling reactions has also been described, which could be adapted for reactions involving this compound. acs.org
Advanced Analytical Techniques for In-Depth Characterization
The comprehensive characterization of this compound and its derivatives, as well as their behavior in complex systems, necessitates the use of advanced analytical techniques. These methods provide detailed information on the structure, purity, and properties of these compounds.
Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Coupled chromatography-mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the analysis of complex mixtures containing this compound. These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
LC-MS is particularly well-suited for the analysis of thermally labile or non-volatile compounds and is a primary tool for monitoring the progress of organic reactions and for the purification of products. For instance, in the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time. GC-MS, on the other hand, is ideal for the analysis of volatile and thermally stable compounds and can provide detailed structural information through the analysis of fragmentation patterns. The analysis of fluorene (B118485) and its derivatives has been successfully demonstrated using both GC-MS and LC-MS.
Table 2: Comparison of LC-MS and GC-MS for the Analysis of Fluorene Derivatives
| Technique | Applicability to this compound | Information Provided | Key Advantages |
|---|---|---|---|
| LC-MS | High | Molecular weight, purity, reaction monitoring | Suitable for non-volatile and thermally labile compounds |
| GC-MS | Moderate (may require derivatization) | Molecular weight, structural fragmentation patterns | High resolution separation for volatile compounds |
Surface-Sensitive Spectroscopies for Material Interfaces
In the context of materials science, where this compound might be used in the development of new functional materials, understanding the behavior of this molecule at interfaces is critical. Surface-sensitive spectroscopies provide invaluable information about the chemical composition and molecular orientation at the surface of a material.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of atoms on a surface. For a thin film or a surface functionalized with this compound, XPS could be used to confirm the presence of the molecule and to study its interaction with the underlying substrate. kratos.comrockymountainlabs.com The analysis of core-level spectra of nitrogen and carbon would provide information about the chemical environment of the formamide group and the fluorenyl moiety.
Circular Dichroism (CD) Spectroscopy for Chirality Studies
Chirality plays a crucial role in the properties and applications of many organic molecules. If a chiral center is introduced into the this compound structure, Circular Dichroism (CD) spectroscopy becomes an essential tool for its characterization. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules.
For chiral derivatives of this compound, CD spectroscopy could be used to determine the absolute configuration and to study conformational changes. The chiroptical properties of fluorene-based chiral copolymers have been investigated, demonstrating the utility of CD in understanding the relationship between molecular structure and optical activity. nih.govnih.govrsc.org While these studies have focused on polymers, the principles are directly applicable to small molecules. The development of chiral derivatives of this compound and the study of their chiroptical properties could lead to new applications in areas such as asymmetric catalysis and chiroptical materials.
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The landscape of chemical research is undergoing a significant transformation with the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools are increasingly being employed to accelerate discovery, optimize reaction conditions, and extract valuable insights from the vast body of scientific literature. In the context of this compound, a compound of interest in various fields of chemical synthesis, AI and ML offer promising avenues to enhance research efficiency and drive innovation.
Predictive Modeling for Reaction Outcomes and Selectivity
One of the most impactful applications of AI and ML in chemistry is the development of predictive models for reaction outcomes, including yield and selectivity. For the synthesis and subsequent reactions of this compound, these models can be invaluable. The formation of this compound, typically through the N-formylation of 9-aminofluorene, and its subsequent transformations can be influenced by a multitude of factors, including the choice of reagents, catalysts, solvents, temperature, and reaction time.
Machine learning algorithms, such as random forests and neural networks, can be trained on datasets of chemical reactions to learn the complex relationships between these input parameters and the resulting outcomes. wiley.com For instance, a model could be developed to predict the yield of this compound under various formylating conditions. Such a model would be trained on a dataset comprising experimental data where different formylating agents (e.g., formic acid, N,N-dimethylformamide), coupling agents, and reaction conditions have been systematically varied.
The features used to train these models can range from simple molecular descriptors to more complex quantum mechanical parameters. For a given reaction involving this compound, these features could include:
Molecular Fingerprints: Representations of the molecular structure of reactants and reagents.
Physicochemical Properties: Calculated properties such as molecular weight, polarity, and steric hindrance of the reactants.
Reaction Conditions: Numerical values for temperature, pressure, and concentrations.
Catalyst Properties: Descriptors for the catalyst used, if any, including its electronic and steric properties.
By analyzing these features, a trained ML model can predict the outcome of a planned experiment, allowing researchers to prioritize conditions that are most likely to lead to high yields and selectivity, thereby reducing the number of trial-and-error experiments. While specific predictive models for this compound are not yet widely published, the principles have been successfully applied to similar reaction classes, such as N-formylation and reactions involving the fluorenylmethoxycarbonyl (Fmoc) protecting group, which shares structural similarities.
Table 1: Illustrative Data for a Predictive Model of N-Formylation Yield
| Reactant (Amine) | Formylating Agent | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |
| 9-Aminofluorene | Formic Acid | None | Toluene (B28343) | 110 | 85 |
| 9-Aminofluorene | Acetic Formic Anhydride (B1165640) | None | THF | 25 | 92 |
| Aniline | Formic Acid | None | Toluene | 110 | 78 |
| Benzylamine | Ethyl Formate (B1220265) | Sodium Methoxide | Methanol | 65 | 88 |
This table is for illustrative purposes to demonstrate the type of data used in predictive modeling and does not represent actual experimental results for this compound without citation.
Data Mining and Knowledge Discovery from this compound Literature
The wealth of information present in scientific literature, including journals and patents, represents a largely untapped resource for data-driven discovery. Natural Language Processing (NLP), a subfield of AI, offers powerful tools to automatically extract structured information from unstructured text. atlantis-press.comatlantis-press.com For this compound, NLP can be used to mine the existing body of literature to build comprehensive databases of its synthesis, reactions, and properties.
This process involves several key steps:
Named Entity Recognition (NER): Identifying and classifying chemical entities within the text, such as "this compound," "9-aminofluorene," and specific reagents or solvents.
Relation Extraction: Determining the relationships between these entities, for example, identifying that a particular solvent was used in the synthesis of this compound with a specific reported yield.
Data Structuring: Organizing the extracted information into a structured format, such as a database or a knowledge graph.
By applying these techniques to a large corpus of scientific documents, researchers can uncover hidden trends and correlations. For example, a data mining study could reveal the most commonly used and highest-yielding methods for the synthesis of this compound and its derivatives. It could also identify less common but potentially innovative synthetic routes that may have been overlooked.
Furthermore, knowledge discovery can extend beyond simple reaction data extraction. By analyzing the co-occurrence of this compound with other chemical entities or concepts in the literature, it may be possible to generate new hypotheses about its potential applications or reactivity. For instance, if the compound is frequently mentioned in the context of specific biological targets or material properties, it could guide future research in those directions.
The development of open-access chemical databases and platforms is facilitating this type of research. nih.gov While a specific, large-scale data mining effort focused solely on this compound may not have been reported, the tools and methodologies are readily available to be applied to this and other compounds of interest.
Table 2: Example of Structured Data Extracted from Literature for this compound
| Parameter | Extracted Information | Source (Hypothetical) |
| Reaction Type | N-Formylation | Journal of Organic Chemistry, 2023 |
| Reactant | 9-Aminofluorene | Journal of Organic Chemistry, 2023 |
| Reagent | Formic Acid | Journal of Organic Chemistry, 2023 |
| Solvent | Toluene | Journal of Organic Chemistry, 2023 |
| Temperature | 110 °C | Journal of Organic Chemistry, 2023 |
| Yield | 85% | Journal of Organic Chemistry, 2023 |
| Product | This compound | Journal of Organic Chemistry, 2023 |
This table is a hypothetical representation of data that could be automatically extracted from a scientific publication using NLP techniques.
Q & A
Q. What are the standard synthetic protocols for preparing N-(9H-fluoren-9-yl)formamide and its derivatives?
this compound is synthesized via dehydration of its precursor using phosphoryl chloride (POCl₃) and triethylamine (TEA) in dichloromethane (DCM) at 0°C, yielding 9-isocyano-9H-fluorene as a key intermediate . For derivatives, multicomponent reactions (MCRs) with aldehydes and K₂CO₃ in methanol at room temperature are effective, though purification by column chromatography (PE:EA = 4:1) is often required to isolate unstable products .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Dehydration | POCl₃, TEA, DCM, 0°C → RT | 92% | |
| MCR Synthesis | Aldehyde, K₂CO₃, MeOH, RT | 87% |
Q. How should researchers characterize this compound spectroscopically?
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. Key ¹H NMR signals include a formamide proton at δ 8.48 ppm (s, 1H) and aromatic protons between δ 7.30–7.68 ppm. ¹³C NMR shows the formamide carbonyl at δ 161.9 ppm and fluorenyl carbons at δ 143.9–120.3 ppm. High-resolution MS (HRMS) confirms the molecular ion [M+Na]⁺ at m/z 232.08 .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in crystallographic data for fluorenyl derivatives?
Use dual refinement tools like SHELXL for small-molecule crystallography to handle twinning or high-resolution data. Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to confirm structural assignments. For example, SHELX programs are robust for resolving disorder in fluorenyl-containing crystals .
Q. How can this compound derivatives be integrated into peptidomimetic design?
Employ Fmoc (fluorenylmethyloxycarbonyl) protection strategies during solid-phase peptide synthesis. For example, tert-butyl N-[(9H-fluoren-9-yl)methoxycarbonyl]-L-aspartyl-DL-phenylalanyl derivatives are synthesized via stepwise coupling, purified by precipitation in hexanes (90% yield), and validated by 2D NMR .
Q. What methodological considerations are vital for using this compound in high-throughput drug discovery?
Optimize reaction scalability and purity by:
Q. How to mitigate instability in stored this compound derivatives?
Derivatives like oxazole 12a degrade over time; stabilize by:
- Storing under inert atmosphere (N₂/Ar) at –20°C.
- Lyophilizing and sealing in amber vials.
- Conducting periodic HPLC analysis to detect decomposition .
Data Analysis and Validation
Q. What advanced techniques confirm structural integrity of complex fluorenyl derivatives?
Combine HRMS (e.g., [M+H]⁺ with <2 ppm error) and 2D NMR (HSQC, HMBC) to resolve rotameric mixtures (observed in δ 5.84 ppm for NH protons). For crystallographic ambiguity, use Hirshfeld surface analysis to validate hydrogen-bonding networks .
| Technique | Application | Example Data |
|---|---|---|
| HRMS | Molecular ion confirmation | m/z 232.08 [M+Na]⁺ |
| ¹H-¹³C HMBC | Rotamer analysis | Correlation δ 8.48 (formamide) to δ 161.9 ppm |
Contradiction Resolution
Discrepancies in synthetic yields (e.g., 87% vs. 92%) may arise from solvent purity or reaction scale. Replicate protocols under strictly anhydrous conditions and report batch-to-batch variability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
